molecular formula C10H8BrNO2 B1584762 Methyl 5-bromo-1H-indole-3-carboxylate CAS No. 773873-77-1

Methyl 5-bromo-1H-indole-3-carboxylate

Cat. No.: B1584762
CAS No.: 773873-77-1
M. Wt: 254.08 g/mol
InChI Key: MFOKOKHNSVUKON-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-indole-3-carboxylate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is particularly noted for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1H-indole-3-carboxylate typically involves the bromination of methyl indole-3-carboxylate. One common method includes the use of bromine in acetic acid to achieve regioselective dibromination, resulting in the desired product . Another approach involves the Fischer indole synthesis, where hydrazine derivatives are reacted under acidic conditions to form the indole ring, followed by bromination .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in acetic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 5-bromo-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-1H-indole-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly useful in the synthesis of brominated indole derivatives with potential therapeutic applications .

Properties

IUPAC Name

methyl 5-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOKOKHNSVUKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301206
Record name Methyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-77-1
Record name Methyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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